molecular formula C11H18N2O3 B14875066 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

Cat. No.: B14875066
M. Wt: 226.27 g/mol
InChI Key: KMSINHNGJASELJ-UHFFFAOYSA-N
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Description

4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this approach is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its simplicity and efficiency. Additionally, the use of continuous flow reactors can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the protein and disrupts its function, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4-propan-2-yl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

InChI

InChI=1S/C11H18N2O3/c1-8(2)13-7-9(14)12-11(10(13)15)3-5-16-6-4-11/h8H,3-7H2,1-2H3,(H,12,14)

InChI Key

KMSINHNGJASELJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=O)NC2(C1=O)CCOCC2

Origin of Product

United States

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